![molecular formula C21H18FNO2 B5610648 N-(4-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5610648.png)
N-(4-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, utilizing precursors such as chloro- or fluoroanilines and reacting them with different agents to introduce the desired functional groups. For example, derivatives of N-(3-chloro-4-fluorophenyl) acetamide have been synthesized through reactions involving substitutions at specific positions on the phenyl ring, confirmed by techniques like NMR, IR, and Mass spectra (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using NMR, IR, and X-ray diffraction analysis. For instance, the crystal structure of a related compound, 2,2-Dibromo-N-(4-fluorophenyl)acetamide, was determined, revealing hydrogen bonding patterns and the dihedral angle between the fluorophenyl ring and the acetamide group (Qian et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity and functional utility. For example, derivatives have been synthesized for their potential as antimicrobial agents, with specific modifications enhancing their activity (Parikh & Joshi, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Studies like the one by Arjunan et al. (2009), which conducted spectroscopic investigations on similar compounds, help in elucidating these properties (Arjunan et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and degradation pathways, are essential for applications in synthesis and material science. For instance, the study of silylated derivatives of N-(2-hydroxyphenyl)acetamide sheds light on the reactivity and potential applications of similar compounds (Nikonov et al., 2016).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2/c1-15-2-4-16(5-3-15)17-6-12-20(13-7-17)25-14-21(24)23-19-10-8-18(22)9-11-19/h2-13H,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOWDJDRBXNQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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